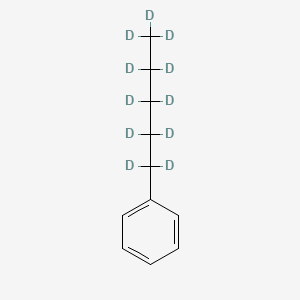

N-Pentyl-D11-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i1D3,2D2,3D2,5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWATWSYOIIXYMA-JQIFVXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Analytical Chemistry and Measurement Sciences

Utilization as Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scioninstruments.com Stable isotope-labeled compounds like N-Pentyl-D11-benzene are considered the "gold standard" for internal standards in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.comcrimsonpublishers.com

One of the most significant challenges in mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., blood, urine, soil) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. waters.comrsc.org This can cause significant inaccuracies in quantification.

This compound is an ideal internal standard for the analysis of its non-deuterated analog, pentylbenzene (B43098), or structurally similar compounds. Because its physicochemical properties are almost identical to the analyte, it co-elutes during chromatography and experiences the exact same matrix effects and ionization conditions in the mass spectrometer's ion source. waters.comscispace.comwuxiapptec.com Since the internal standard is added at a known concentration, any variation in its signal can be used to mathematically correct for the corresponding variation in the analyte's signal, thus negating the impact of matrix effects and improving the accuracy of the results. clearsynth.comcerilliant.comresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound significantly enhances the precision and accuracy of quantitative methods. crimsonpublishers.commusechem.com It corrects for variability not only from matrix effects but also from every step of the analytical process, including sample extraction, derivatization, and injection volume. scioninstruments.comscispace.com

Studies have demonstrated that switching from a structural analog internal standard to a SIL-IS improves assay performance. For example, one study showed that implementing a SIL-IS significantly improved both the precision and accuracy of an LC-MS/MS assay compared to when a structural analog was used. scispace.com The ability of this compound to perfectly co-elute and mimic the behavior of the analyte ensures that the ratio of the analyte's response to the internal standard's response remains constant, even when instrument sensitivity drifts or sample loss occurs. waters.comlgcstandards.com This leads to more robust, reliable, and reproducible quantitative data. pharmtech.com

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |

|---|---|---|

| Chromatographic Behavior | Co-elutes with the analyte. waters.com | Elutes at a different time. |

| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement. wuxiapptec.com | Partial to poor, as matrix effects can vary with retention time. |

| Correction for Sample Prep | Excellent, due to identical chemical properties. scispace.com | Good, but can have different extraction recovery. |

| Availability | Can be less common and more expensive to synthesize. scispace.com | Generally more available and less expensive. |

| Accuracy & Precision | Highest level of accuracy and precision. crimsonpublishers.com | Generally lower than SIL-IS. |

| Cross-talk/Interference | Minimal, if mass difference is sufficient (ideally >3 Da). wuxiapptec.com | No mass cross-talk, but potential for isobaric interference. |

During the validation of an analytical method, internal standards are crucial for assessing reliability and robustness. monadlabtech.com this compound would be used to establish key validation parameters such as linearity, accuracy, and precision for the quantification of pentylbenzene.

In routine analysis, the internal standard serves as a vital quality control (QC) check. monadlabtech.com The response of the internal standard is monitored in every sample. A significant deviation in the internal standard's peak area in a particular sample compared to the calibrators and other samples can indicate a problem with that specific sample, such as a pipetting error, poor extraction recovery, or an unusually severe matrix effect. iacld.com Consistent internal standard response across an analytical batch provides confidence in the integrity of the entire run. floridadep.gov

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium's unique nuclear properties make deuterated compounds like this compound highly useful in Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for molecular structure elucidation.

In proton (¹H) NMR spectroscopy, the signals from the analyte are often of much lower intensity than the signals from a non-deuterated (proton-containing) solvent. This can obscure the analyte's signals, making the spectrum difficult or impossible to interpret. ucla.edu To overcome this, deuterated solvents are used. ucl.ac.uk

Deuterium (B1214612) resonates at a completely different frequency from protons, so it does not produce signals in the ¹H NMR spectrum. ucla.edu While this compound is typically used as an internal standard rather than a bulk solvent, the principle is the same. Using a deuterated aromatic solvent, such as benzene-d6 (B120219), removes large interfering solvent peaks. blogspot.comquora.com Aromatic solvents can also induce useful shifts in the analyte's signals, often improving resolution and providing additional structural information. blogspot.com

Beyond its use as a solvent, deuterium serves as a powerful isotopic label for probing molecular structures and mechanisms. synmr.inscienceopen.com When a specific part of a molecule, like the pentyl group in this compound, is deuterated, its signals disappear from the ¹H NMR spectrum. This simplifies complex spectra and helps assign signals to specific protons in the molecule.

Research has utilized an n-pentyl-d11 fragment to confirm the structure of a complex organometallic compound. wiley-vch.de By comparing the ¹H NMR spectrum of the deuterated complex with its non-deuterated analog, researchers could definitively assign the proton signals. The spectrum of the deuterated version showed the absence of signals corresponding to the pentyl chain protons, confirming the structure. wiley-vch.de

Furthermore, Deuterium (²H) NMR spectroscopy can be performed to directly observe the deuterated sites. sigmaaldrich.com In the study of the n-pentyl-d11-containing complex, the ²H NMR spectrum showed distinct signals corresponding to the different deuterium environments within the pentyl chain, providing unambiguous proof of the label's location and the molecule's structure. wiley-vch.de

Table 2: Representative NMR Data for a Complex Containing an n-pentyl-d11 Ligand Data from a study on CpCpZr(NDCMe₃)(n-pentyl-d₁₁) wiley-vch.de*

| Nucleus | Spectrum Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Proton NMR | 5.85 | Cp (Cyclopentadienyl) |

| ¹H | Proton NMR | 1.73 | Cp* (Pentamethylcyclopentadienyl) |

| ¹H | Proton NMR | 1.16 | C(CH₃)₃ |

| ²H | Deuterium NMR | 4.70 | ND (Amide deuterium) |

| ²H | Deuterium NMR | 1.7-1.0 | CD₂ (Methylene deuterons) |

| ²H | Deuterium NMR | 0.95 | CD₃ (Methyl deuterons) |

| ²H | Deuterium NMR | 0.50, 0.03 | ZrCD₂ (Zirconium-bound deuterons) |

This use of deuterium-labeled probes is a cornerstone of advanced structural analysis, allowing for detailed investigation of molecular architecture and dynamics. scienceopen.comnih.gov

Spectroscopic Characterization Beyond NMR

Infrared (IR) Spectroscopy for Deuterium Detection and Bond Analysis

Infrared (IR) spectroscopy serves as a fundamental analytical technique for the characterization of this compound, primarily through the detection and analysis of the carbon-deuterium (C-D) bonds that replace the carbon-hydrogen (C-H) bonds in the pentyl chain. The principle behind this application lies in the relationship between atomic mass and vibrational frequency. msu.edu The substitution of hydrogen (atomic mass ≈ 1) with its heavier isotope, deuterium (atomic mass ≈ 2), significantly alters the vibrational frequency of the bond. msu.edu

The stretching frequency of a bond is approximately proportional to the square root of the force constant divided by the reduced mass of the two atoms. Because deuterium has twice the mass of hydrogen, the frequency of a C-D stretching vibration is lowered considerably compared to a C-H stretch. msu.edu Typically, C-H stretching frequencies appear in the 2850-3000 cm⁻¹ region of an IR spectrum. msu.edupearson.com In contrast, the corresponding C-D stretching vibrations are expected to appear at a lower wavenumber, approximately in the 2100-2200 cm⁻¹ range. pearson.com This predictable shift provides a clear and unambiguous spectral window for confirming the successful deuteration of the alkyl chain in this compound.

Beyond simple detection, the analysis of these characteristic absorption bands provides deeper insights. The intensity of the C-D stretching vibration can be proportional to the strength of hydrogen bonding interactions, a principle demonstrated in studies using deuterated chloroform. escholarship.org Furthermore, detailed examination of the IR spectra of deuterated aromatic compounds, such as benzene (B151609) and its derivatives, reveals information about intramolecular dynamics and energy redistribution. escholarship.orgaip.org For instance, studies on deuterated JWH-018, a compound which also contains a pentyl group, show that vapor-phase IR spectra provide characteristic absorption bands that can identify individual isomers. researchgate.net The analysis of both stretching and bending vibrations is crucial; while C-H bending modes appear at various frequencies (e.g., ~1380-1470 cm⁻¹), the corresponding C-D bending modes are shifted to lower wavenumbers, further confirming the isotopic substitution.

Table 1: Comparison of Typical Infrared Absorption Frequencies for C-H and C-D Bonds

| Bond Type | Typical C-H Absorption (cm⁻¹) | Estimated C-D Absorption (cm⁻¹) |

|---|---|---|

| Aliphatic C-H/C-D Stretch | 2850 - 2960 | ~2100 - 2200 |

| C-H/C-D Bending | 1350 - 1470 | ~950 - 1050 |

Data synthesized from sources msu.edupearson.com.

Neutron Scattering Studies for Material Structure Elucidation

In the field of material science, this compound is a valuable molecule for studies employing neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). iaea.orgiaea.org This utility stems from the significant difference in the neutron scattering cross-sections of hydrogen (¹H) and its isotope deuterium (²H). epj-conferences.orgnist.gov Hydrogen has a large incoherent scattering cross-section, which produces a high background signal, while deuterium has a much lower incoherent cross-section and a different coherent scattering length. epj-conferences.org This isotopic difference is the cornerstone of the "contrast variation" method. iaea.org

By selectively deuterating the pentyl chain, as in this compound, researchers can manipulate the neutron scattering length density (SLD) of the molecule. iaea.orgepj-conferences.org When this deuterated compound is mixed with hydrogenated (non-deuterated) molecules, the large difference in SLD creates a high-contrast system for neutron scattering analysis. springernature.com This contrast allows for the precise determination of the structure and spatial organization of the different components within a complex material, which would otherwise be nearly indistinguishable. iaea.org

This technique is particularly powerful for elucidating the morphology of multicomponent systems like polymer blends, micelles, and organic photovoltaics. iaea.orgiaea.orgspringernature.com For example, research on organic photovoltaic films has utilized targeted deuteration to enhance the contrast between donor and acceptor molecules, revealing short-range aggregations that are critical for device performance but undetectable with conventional X-ray scattering techniques. springernature.com Similarly, neutron scattering on judiciously deuterated benzene and toluene (B28343) has been used to unravel their spatial and orientational packing in the liquid state, leading to a significant re-evaluation of aromatic interactions. london-nano.com The use of this compound allows researchers to "highlight" or "mask" the alkyl chain part of a molecule in a complex assembly, providing detailed structural information about how molecules embed, associate, or self-organize on the nanoscale. researchgate.net

Table 2: Neutron Scattering Properties of Hydrogen and Deuterium Isotopes

| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) |

|---|---|---|

| Hydrogen (¹H) | -3.74 | 80.26 |

| Deuterium (²H) | 6.67 | 2.05 |

This significant difference allows deuterium labeling to be used to control scattering contrast in materials.

Deuterium Isotope Effects in Reaction Mechanism and Kinetic Investigations

Primary and Secondary Kinetic Isotope Effects (KIE) in Chemical Transformationsslideshare.netpharmacy180.commasterorganicchemistry.comyoutube.comuwindsor.ca

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the isotopically substituted bond is broken during the rate-determining step of the reaction.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edusnnu.edu.cn For deuterium (B1214612) substitution, this is expressed as the ratio of the rate constants, kH/kD. Typical values for primary KIEs involving the cleavage of a C-H/C-D bond range from 2 to 8. researchgate.net A value significantly greater than 1 indicates that the C-H bond is indeed being broken in the slowest step of the reaction. researchgate.net

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. princeton.edusnnu.edu.cn These effects are generally much smaller, with kH/kD values typically between 0.7 and 1.5. youtube.com They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often related to changes in hybridization or hyperconjugation. princeton.edusnnu.edu.cn

Table 1: General Classification of Deuterium Kinetic Isotope Effects

| Type of KIE | Bond to Isotope in Rate-Determining Step | Typical kH/kD Value | Implication |

|---|---|---|---|

| Primary | Broken / Formed | > 1.5 (often 2-8) researchgate.net | C-H bond cleavage is part of the rate-determining step. researchgate.net |

| Secondary | Not Broken / Not Formed | 0.7 - 1.5 youtube.com | Isotopic substitution is remote to the reaction center; provides insight into transition state structure. princeton.edu |

The magnitude of the KIE is invaluable for identifying the rate-determining step of a multi-step reaction. For instance, in electrophilic aromatic substitution reactions like the nitration of benzene (B151609), the rate of reaction for normal benzene (C6H6) and fully deuterated benzene (C6D6) is found to be nearly identical (kH/kD ≈ 1). researchgate.netnih.gov This absence of a significant primary KIE indicates that the C-H (or C-D) bond is not broken in the rate-determining step. nih.gov The mechanism is therefore concluded to involve a slow attack by the electrophile to form an intermediate, followed by a fast proton loss to restore aromaticity. quora.comnih.gov

Conversely, if a significant primary KIE were observed in a reaction involving N-Pentyl-D11-benzene, it would imply that the cleavage of a C-D bond on the pentyl chain or the benzene ring is the slowest, rate-limiting part of the mechanism. youtube.comresearchgate.net The magnitude of the KIE can also offer clues about the structure of the transition state. The largest primary KIE values (around 6-8) are observed for reactions where the hydrogen atom is symmetrically transferred and the bond is about half-broken in the transition state. researchgate.net

C-H bond activation is a critical process in organic chemistry and organometallic catalysis. KIE studies are fundamental to understanding these mechanisms. By comparing the reaction rates of N-pentylbenzene with this compound, researchers could determine whether a specific C-H bond on the alkyl chain or the aromatic ring is cleaved in the rate-determining step.

For example, studies on benzene C-H activation by certain transition metal complexes have shown KIE values suggesting that the C-H(D) bond cleavage is indeed part of the rate-determining step. A study involving the activation of benzene by a Platinum complex yielded a KIE in the range of 1.6-2.2. researchgate.net If a similar experiment with this compound yielded a significant KIE, it would support a mechanism where the C-H activation is the kinetically most significant event. The specific value could further distinguish between different proposed transition states.

Tracing of Reaction Pathways and Intermediate Identificationresearchgate.netlibretexts.orgsnnu.edu.cnslideshare.net

Deuterium labeling serves as a tracer to follow the fate of specific hydrogen atoms throughout a reaction sequence. By using a selectively deuterated molecule like this compound, chemists can analyze the product distribution to map the reaction pathway. The position of the deuterium atoms in the products can reveal which C-H bonds were broken and if any intermediates were formed that allowed for hydrogen scrambling or rearrangement.

For example, if a reaction is thought to proceed through a specific intermediate, the scrambling or retention of deuterium at certain positions can confirm or deny its existence. In electrophilic aromatic substitution, the lack of an isotope effect demonstrates that the loss of a proton occurs after the slow step, confirming a two-step mechanism with a cationic intermediate. libretexts.orgquora.com

Isotopic Perturbation of Chemical Equilibriayoutube.com

While KIEs relate to reaction rates, equilibrium isotope effects (EIEs) concern the position of a chemical equilibrium. An EIE arises when isotopic substitution causes a shift in the equilibrium constant of a reaction. This occurs because the vibrational energy differences that affect reaction rates also affect the relative energies of reactants and products. gla.ac.uk

The principle of isotopic perturbation of equilibrium can be used to study systems where a molecule exists as a mixture of rapidly interconverting isomers or tautomers. If this compound were involved in an equilibrium, the deuterium substitution could slightly favor one side of the equilibrium over the other. This perturbation, though small, can be detected by sensitive techniques like NMR spectroscopy and can provide valuable information about the bonding environment and the nature of the equilibrium process.

Applications in Biochemical and Environmental Research Methodologies in Vitro/in Silico Focus

Tracer Studies for In Vitro Metabolic Pathway Delineation

N-Pentyl-D11-benzene serves as a crucial tracer for delineating metabolic pathways of alkylbenzenes and similar compounds in controlled laboratory settings. The replacement of hydrogen with deuterium (B1214612) atoms creates a stable, non-radioactive label that can be easily distinguished from its non-deuterated counterpart by mass spectrometry. acs.org This allows researchers to track the biotransformation of the parent compound and identify its various metabolites.

In vitro studies using liver microsomes are fundamental for predicting the metabolic fate of foreign compounds (xenobiotics) in the body. nih.gov this compound is used in these systems to accurately measure the rate of substrate depletion and the formation of metabolites. nih.gov By incubating this compound with microsomes and a source of reducing equivalents (NADPH), researchers can monitor the disappearance of the deuterated parent compound over time. nih.gov Simultaneously, the appearance of deuterated metabolites can be quantified.

This approach, often referred to as the substrate depletion method, allows for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint). nih.gov The use of a deuterated standard helps to differentiate the compound of interest from potential background contaminants, leading to more accurate and reliable results.

Table 1: Example Data from a Microsomal Substrate Depletion Study

| Time (minutes) | This compound Concentration (µM) | Metabolite A (deuterated) Concentration (µM) | Metabolite B (deuterated) Concentration (µM) |

| 0 | 10 | 0 | 0 |

| 5 | 8.5 | 1.2 | 0.3 |

| 15 | 6.2 | 2.9 | 0.9 |

| 30 | 3.8 | 4.8 | 1.4 |

| 60 | 1.5 | 6.5 | 2.0 |

This table is for illustrative purposes and does not represent actual experimental data.

The metabolism of xenobiotics can vary significantly between different species. nih.gov Understanding these differences is critical for extrapolating animal study data to humans. This compound can be used in comparative in vitro studies with liver microsomes from various species (e.g., rat, mouse, monkey, human) to identify species-specific metabolic pathways. nih.gov

By analyzing the metabolite profiles generated from each species, researchers can identify both common and unique metabolic routes. For instance, one species might predominantly hydroxylate the pentyl chain, while another may favor oxidation of the benzene (B151609) ring. nih.govresearchgate.net This information is vital for selecting the most appropriate animal model for preclinical studies.

The substitution of hydrogen with deuterium can significantly alter the metabolic stability of a molecule due to the kinetic isotope effect. juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. nih.gov This can lead to a slower rate of metabolism and an increased biological half-life of the compound. juniperpublishers.com

This compound can be used as a model compound to investigate how deuteration at specific positions affects metabolic stability. By comparing the metabolic rate of this compound to its non-deuterated analog, n-pentylbenzene, researchers can quantify the impact of deuteration on metabolic pathways. nih.gov This knowledge can be applied to drug design, where selective deuteration can be used to optimize the pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy and safety. juniperpublishers.com

Environmental Fate and Transport Research Methodologies

Deuterated compounds like this compound are essential tools in environmental science for studying the fate and transport of pollutants. They serve as reliable internal standards and tracers for monitoring the presence and degradation of hydrocarbons in various environmental matrices. otsuka.co.jp

Accurate quantification of environmental contaminants, such as benzene and its derivatives from sources like gasoline and industrial emissions, requires robust and validated analytical methods. dcceew.gov.auscience.gov this compound is frequently used as an internal standard in these methods, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). epa.govepa.gov

An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to a sample in a known amount before processing. chiron.no Because the internal standard experiences the same potential losses during extraction and analysis as the analyte, it can be used to correct for these variations, leading to more accurate and precise quantification. The ideal internal standard is not naturally present in the sample and can be clearly distinguished from the analyte, making deuterated compounds like this compound an excellent choice. chiron.no

Table 2: Use of this compound as an Internal Standard in Environmental Sample Analysis

| Sample ID | Analyte (n-pentylbenzene) Peak Area | Internal Standard (this compound) Peak Area | Calculated Analyte Concentration (ng/L) |

| Water Sample 1 | 45,000 | 50,000 | 90 |

| Water Sample 2 | 22,000 | 48,000 | 46 |

| Soil Extract 1 | 68,000 | 49,000 | 139 |

| Soil Extract 2 | 15,000 | 51,000 | 29 |

This table is for illustrative purposes and does not represent actual experimental data.

Understanding how hydrocarbons degrade in the environment is crucial for assessing their environmental impact and developing remediation strategies. nih.govmdpi.comresearchgate.net this compound can be used as a tracer to study the degradation and transformation pathways of alkylbenzenes in various environmental matrices like soil and water. copernicus.orgcopernicus.org

By introducing a known amount of this compound into a microcosm (a controlled laboratory system that simulates a natural environment), researchers can track its disappearance over time and identify the formation of deuterated degradation products. This allows for the elucidation of both biotic (microbial) and abiotic degradation pathways. db-thueringen.denih.govacs.org These studies provide valuable insights into the persistence of hydrocarbon pollutants and the potential for natural attenuation. researchgate.net

Contributions to Polymer Science and Advanced Materials Research

The strategic incorporation of isotopically labeled compounds is a cornerstone of modern materials science, providing unparalleled insights into molecular-level structures and dynamics. This compound, a deuterated form of pentylbenzene (B43098) where the eleven hydrogen atoms on the pentyl chain are replaced by deuterium, serves as a specialized tool in polymer and advanced materials research. Its utility stems from the unique physical properties of deuterium compared to protium (B1232500) (the common isotope of hydrogen), which can be exploited using various analytical techniques without significantly altering the chemical behavior of the molecule.

The primary contributions of this compound in this domain are centered on its role as a molecular tracer and a component that imparts specific properties due to isotopic effects. These applications are predominantly explored through in vitro laboratory studies and in silico computational models.

Probing Polymer Structure and Dynamics with Neutron Scattering

One of the most significant applications of deuterated molecules in polymer science is in neutron scattering techniques, particularly Small-Angle Neutron Scattering (SANS). cambridge.orgsci-hub.seresearchgate.net The power of SANS lies in its ability to distinguish between chemically similar components within a material by exploiting the difference in neutron scattering length between hydrogen and deuterium. cambridge.orgornl.gov By selectively deuterating one component in a polymer blend, solution, or composite, a "contrast" is generated, making that component visible to neutrons.

This compound can be introduced into a polymer matrix as a deuterated solvent or plasticizer. In these roles, it allows researchers to investigate:

Polymer Chain Conformation : The distribution and conformation of polymer chains in a solution of this compound can be determined, providing fundamental data for understanding polymer physics. rsc.org

Plasticizer Distribution and Mobility : When used as a deuterated plasticizer, its location and aggregation within the polymer matrix can be mapped. This is critical for understanding how plasticizers function to increase flexibility and for studying phenomena like plasticizer migration, which affects the long-term stability and performance of the material. mst.edunih.gov

Phase Behavior in Polymer Blends : In multicomponent polymer systems, this compound can act as a contrast-enhancing agent to delineate the phase boundaries and domain sizes, which are crucial for the mechanical and optical properties of the blend.

The principle of contrast variation in SANS is based on the different coherent scattering length densities (SLD) of the components, as detailed in the table below.

| Material Component | Typical Coherent Scattering Length (b) (10⁻¹² cm) | Scattering Length Density (SLD) (10¹⁰ cm⁻²) | Role in SANS Experiment |

| Hydrogen (Protium) | -0.374 | Low / Negative | Provides low background scattering. |

| Deuterium | +0.667 | High / Positive | Creates high contrast against hydrogenous materials. cambridge.org |

| Hydrogenous Polymer | Varies (typically low) | ~1-2 | The matrix or component to be studied. |

| This compound | High due to Deuterium | High | The "visible" probe molecule for tracking or contrast. |

This table illustrates the fundamental principle that allows deuterated molecules to stand out in a hydrogen-rich polymer environment during neutron scattering analysis.

Isotope Effects on Material Properties

The mass difference between deuterium and hydrogen can lead to observable differences in the physical properties of materials, an outcome known as the kinetic isotope effect (KIE). unam.mxcdnsciencepub.com While this compound itself is a small molecule, its incorporation into a polymer system can subtly alter material properties.

Thermal Stability and Degradation : C-D bonds are stronger than C-H bonds. This increased bond strength can lead to enhanced thermal and oxidative stability in materials where the deuterated component is integrated. resolvemass.cadtic.mil For instance, if this compound were used as a plasticizer or a building block for a specialty polymer, it could potentially increase the material's resistance to degradation at elevated temperatures.

Polymerization Kinetics : If a molecule like this compound were part of a monomer used in polymerization, the KIE could affect the rate of the polymerization reaction. cdnsciencepub.com Studies on other deuterated monomers have shown that deuteration can retard reaction rates, which can be a tool for studying polymerization mechanisms. researchgate.net

Use as a Deuterated Plasticizer and Modifier

Alkylbenzenes can function as plasticizers, which are additives that increase the flexibility and processability of a polymer by reducing the glass transition temperature (Tg). wikipedia.orgmarquette.edu this compound can be employed as a deuterated plasticizer to study the mechanism of plasticization itself. Using techniques like solid-state Deuterium Nuclear Magnetic Resonance (²H NMR), researchers can probe the dynamics of the deuterated plasticizer molecules within the polymer matrix. mst.edumst.edu This provides direct information on how the plasticizer interacts with the polymer chains and how its mobility changes with temperature, which is crucial for designing advanced materials with tailored flexibility and durability.

The table below summarizes the general effects of plasticizers on polymer properties, which would be applicable to this compound when used in this capacity.

| Property | Effect of Plasticizer Addition | Research Enabled by Deuteration (e.g., with this compound) |

| Glass Transition Temp. (Tg) | Decreases | Precisely correlating plasticizer mobility (via ²H NMR) with Tg reduction. |

| Flexibility / Elasticity | Increases | Mapping the distribution of the plasticizer around polymer chains (via SANS). |

| Tensile Strength | Decreases | Studying the exclusion of plasticizer from tightly bound polymer layers. mst.edu |

| Processability | Increases | Monitoring plasticizer migration and leaching under processing conditions. nih.gov |

This interactive table outlines the functional role of a plasticizer and the specific research advantages gained by using a deuterated version like this compound.

Theoretical and Computational Approaches in Deuterated Compound Research

Quantum Chemical Calculations for Isotope Effect Prediction and Interpretation

Quantum chemical calculations are fundamental to understanding the consequences of substituting hydrogen with deuterium (B1214612). These methods can accurately predict the changes in molecular properties arising from the mass difference between the isotopes.

Ab initio and Density Functional Theory (DFT) are powerful tools for investigating deuterium isotope effects (DIEs). researchgate.netcdnsciencepub.com By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, vibrational frequencies, and electronic properties. rdworldonline.com The primary influence of deuteration is on the zero-point vibrational energy (ZPVE) of the molecule. Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. This difference in ZPVE is a key factor in predicting kinetic isotope effects (KIEs), where reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. nih.gov

Quantum mechanical calculations can predict how deuteration affects nuclear magnetic resonance (NMR) chemical shifts. iaea.org For instance, the replacement of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect that can be calculated using methods that account for the nuclear quantum effect on nuclear shielding. nih.gov These calculations have been successfully applied to various molecules, including those with complex hydrogen-bonding networks, to understand structural details. acs.orgmdpi.com For a molecule like N-Pentyl-D11-benzene, quantum chemical methods can predict the subtle shifts in the ¹³C NMR spectrum of the benzene (B151609) ring and the remaining protons on the pentyl chain, aiding in spectral assignment and conformational analysis. aip.org

Vibrational spectroscopy is another area where these calculations are invaluable. Deuteration leads to a redshift in the vibrational frequencies of stretching and bending modes involving the substituted atom. ajchem-a.com Computational methods can predict these frequency shifts with high accuracy, which is crucial for interpreting infrared (IR) and Raman spectra of deuterated compounds. ajchem-a.com For deuterated alkylbenzenes, these calculations can help assign specific peaks in the complex vibrational spectrum to the C-D modes of the alkyl chain, distinguishing them from the C-H modes of the aromatic ring. aip.orguni-goettingen.de

| Isotope Effect Type | Predicted Change upon Deuteration | Computational Method Example | Relevance to this compound |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Decrease in reaction rate for reactions involving C-H/C-D bond cleavage. nih.gov | Semiclassical Instanton Theory, DFT (B3LYP) researchgate.netcdnsciencepub.comnih.gov | Predicting stability in metabolic studies or selectivity in chemical reactions. |

| NMR Chemical Shift (¹³C, ¹H) | Small upfield or downfield shifts for neighboring nuclei. nih.gov | Ab initio MO, GIAO approach with DFT nih.govmdpi.com | Aids in precise structural elucidation and conformational analysis. |

| Vibrational Frequency (IR/Raman) | Redshift (lower frequency) for C-D stretching and bending modes compared to C-H modes. ajchem-a.com | DFT, MP2, CCSD ajchem-a.comajchem-a.com | Facilitates the assignment of complex vibrational spectra. |

| Deuterium Quadrupole Coupling Constant (DQCC) | Calculable constant sensitive to the electronic environment of the C-D bond. researchgate.netrsc.org | Ab initio, DFT (B3LYP) researchgate.netrsc.org | Provides detailed information on molecular orientation and dynamics in ordered media like liquid crystals. |

Molecular Modeling and Simulation of Deuterated Systems

Molecular modeling and classical molecular dynamics (MD) simulations offer a powerful lens to study the collective behavior and dynamic properties of deuterated systems on timescales ranging from nanoseconds to microseconds. nih.gov While quantum calculations focus on the properties of individual molecules, MD simulations model the interactions of thousands of molecules to predict macroscopic properties and dynamic processes. researchgate.net

In the context of the Born-Oppenheimer approximation, the potential energy surface of a molecule does not change with isotopic substitution. osti.gov Therefore, in many classical MD simulations, the effect of deuteration is modeled simply by increasing the mass of the relevant hydrogen atoms in the force field parameters. researchgate.net This approach can capture isotope effects related to molecular motion and diffusion. However, for properties that are sensitive to the changes in intramolecular vibrations, more sophisticated force fields may be required that are specifically re-parameterized to account for the quantum effects of deuteration. osti.govresearchgate.net

For deuterated alkylbenzenes like this compound, MD simulations can be used to study their behavior in different environments, such as in solution or within lipid bilayers. nih.gov These simulations can reveal preferred conformations of the flexible pentyl chain, the orientation of the molecule at interfaces, and its mobility. nih.govtandfonline.com For example, simulations have been used to investigate the alignment and mobility of deuterated pyrene (B120774) in lipid membranes, with results showing excellent agreement with experimental ²H-NMR data. nih.gov Similar studies on this compound could provide insights into its interactions with biological membranes or its properties as a solvent. Furthermore, MD simulations are employed to understand the sputtering and trapping of deuterium in materials, a process relevant in fusion reactor research where deuterated hydrocarbons interact with surfaces. aps.orgaps.orgosti.govacs.org

| Simulation Focus | Typical Parameters Tracked | Simulation Method/Force Field | Insights Gained for Deuterated Alkylbenzenes |

|---|---|---|---|

| Conformational Analysis | Dihedral angles, radius of gyration, end-to-end distance of the alkyl chain. | Classical MD with force fields like CHARMM, AMBER. researchgate.net | Understanding the flexibility and preferred shapes of the D11-pentyl chain. tandfonline.com |

| Membrane Interaction | Position and orientation within a lipid bilayer, diffusion coefficient. nih.gov | MD simulation with a lipid bilayer model (e.g., POPC). nih.gov | Predicting how this compound partitions into and behaves within biological membranes. |

| Liquid State Properties | Radial distribution functions, density, viscosity. | Classical MD in a simulation box with periodic boundary conditions. | Investigating solvent properties and intermolecular interactions in the pure liquid or in mixtures. |

| Surface Interactions | Sputtering yield, reflection coefficients, trapping/re-emission dynamics. researchgate.netaps.orgacs.org | MD simulations of ion bombardment on surfaces. aps.orgaps.org | Modeling interactions with plasma-facing materials in fusion devices. |

Predictive Algorithms for Spectroscopic Signatures of Deuterated Alkylbenzenes

The accurate prediction of spectroscopic signatures is crucial for identifying and characterizing deuterated compounds. Modern computational chemistry, increasingly augmented by artificial intelligence (AI), provides powerful tools for this purpose.

Algorithms based on quantum chemical calculations can predict vibrational spectra (IR and Raman) with high fidelity. osti.gov By computing harmonic and sometimes anharmonic vibrational frequencies, it is possible to generate a theoretical spectrum that can be compared with experimental data. aip.orgscholaris.ca For deuterated alkylbenzenes, these algorithms can differentiate the spectral signatures of various conformers of the pentyl chain and distinguish the C-D vibrational modes from other molecular vibrations. uni-goettingen.deosti.gov

Vacuum ultraviolet (VUV) spectroscopy is another technique where predictive algorithms are beneficial. Alkylbenzenes and their isomers can be differentiated by their unique VUV absorbance spectra. researchgate.net Computational algorithms can help deconvolve spectra from co-eluting species in gas chromatography (GC-VUV), enhancing the analytical power of the technique for complex mixtures containing deuterated compounds. researchgate.net

| Spectroscopy Type | Algorithm/Method | Key Features | Application to Deuterated Alkylbenzenes |

|---|---|---|---|

| NMR (¹H, ¹³C) | AI/Deep Learning Models (e.g., Neural Networks). date-conference.comchemrxiv.orgarxiv.org | Learns from large spectral databases; can account for solvent effects; fast prediction. chemrxiv.orgarxiv.org | Rapid prediction of full NMR spectra, aiding in identification and structural analysis. mdpi.com |

| Vibrational (IR, Raman) | Quantum Chemical Calculations (DFT, MP2). ajchem-a.comajchem-a.com | Calculates harmonic/anharmonic frequencies based on molecular structure; helps assign modes. aip.orgscholaris.ca | Accurate prediction of C-D vibrational modes, distinguishing conformers. osti.gov |

| Mass Spectrometry (MS) | Fragmentation analysis based on known pathways. researchgate.net | Predicts fragmentation patterns based on molecular structure and bond energies. | Confirmation of molecular weight and isotopic enrichment from the mass of the molecular ion and fragment ions. researchgate.net |

| Vacuum Ultraviolet (VUV) | Spectral Deconvolution Algorithms. researchgate.net | Separates overlapping spectral features from co-eluting compounds. researchgate.net | Identification and quantification in complex mixtures, distinguishing from non-deuterated analogues. |

Future Directions and Emerging Research Frontiers

Development of Next-Generation Regioselective Deuteration Technologies

The synthesis of precisely labeled compounds like N-Pentyl-D11-benzene, where deuterium (B1214612) is incorporated into specific molecular locations, relies on highly selective chemical reactions. The future of deuteration technology is focused on creating more efficient, cost-effective, and environmentally benign methods for regioselective deuterium incorporation.

Current methods often require harsh reaction conditions or expensive catalysts. Emerging research is geared towards the development of novel catalytic systems that can operate under milder conditions. For instance, recent advancements include the use of earth-abundant metal catalysts, such as those based on iron, to facilitate hydrogen-deuterium exchange with high efficiency and selectivity using inexpensive deuterium sources like deuterium oxide (D₂O). acs.orgcardiff.ac.uk Researchers are exploring photocatalytic and electrochemical methods to drive deuteration reactions, offering greener alternatives to traditional chemical reductants and oxidants. researchgate.netresearchgate.net These next-generation technologies aim to provide greater control over which positions in a molecule are deuterated. For alkylbenzenes, this means selectively targeting the aromatic ring or specific positions on the alkyl side chain. marquette.edu Such precision is crucial for mechanistic studies and for fine-tuning the properties of molecules for specific applications. marquette.edunih.gov The development of these advanced, selective methods will make complex deuterated molecules more accessible for widespread research. acs.org

Expansion of Deuterated Alkylbenzene Applications in Novel Analytical Paradigms

Deuterated compounds are well-established as internal standards in analytical techniques like mass spectrometry because their chemical behavior is nearly identical to their non-deuterated counterparts, but they are easily distinguishable by their mass. acs.org The future will see an expansion of their roles in new analytical paradigms.

One emerging area is the use of deuterated molecules in advanced imaging techniques. For example, the unique vibrational properties of the carbon-deuterium (C-D) bond can be exploited in techniques like Raman microscopy to visualize the distribution of these molecules within cells or materials without the need for fluorescent labels. In metabolomics, deuterated compounds like this compound can serve as tracers to follow the metabolic fate of pollutants or drug molecules in biological systems with high precision. abbviecontractmfg.com Furthermore, new spectroscopic techniques, such as molecular rotational resonance (MRR) spectroscopy, are being developed to provide unambiguous structural characterization of deuterated isomers, which can be challenging to distinguish using conventional methods. marquette.edu As analytical instrumentation becomes more sensitive, the applications for deuterated alkylbenzenes in environmental analysis, drug development, and materials science are expected to grow significantly. metastatinsight.com

Interdisciplinary Research Integrating Deuterated Compound Studies with Advanced Scientific Disciplines

The unique properties of deuterated compounds are fostering innovative research at the intersection of chemistry, physics, biology, and materials science. The substitution of hydrogen with deuterium can subtly alter the physical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can lead to significant changes in material or biological functions. unam.mx

In materials science, deuteration is being used to enhance the performance and longevity of organic electronic devices like organic light-emitting diodes (OLEDs). rsc.org The stronger C-D bond compared to the C-H bond can increase the stability of the materials, leading to longer device lifetimes. unam.mx In pharmaceutical research, selective deuteration of drug candidates is a strategy used to slow down metabolism, which can improve a drug's pharmacokinetic profile. acs.org The study of deuterated polycyclic aromatic hydrocarbons (PAHs) in meteorites is even providing insights into the chemical processes of the early solar system. nih.gov The integration of deuterated compound studies with disciplines like nanotechnology and biotechnology is expected to unlock new applications, from the development of advanced drug delivery systems to the creation of novel "smart" materials with tunable properties. metastatinsight.comcolumbia.edu

Compound Data

Table 1: Physicochemical Properties of this compound and Pentylbenzene (B43098)

| Property | This compound | Pentylbenzene (Non-deuterated) |

|---|---|---|

| Molecular Formula | C₁₁H₅D₁₁ | C₁₁H₁₆ |

| Molecular Weight | 159.31 g/mol | 148.25 g/mol |

| CAS Number | 156310-21-3 | 538-68-1 |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pentylbenzene |

| Deuterium oxide |

| Iron |

| Hydrogen |

Q & A

Q. Q1: What are the standard synthetic routes for N-Pentyl-D11-benzene, and how do isotopic labeling protocols affect reaction yields?

Methodological Answer: this compound is typically synthesized via Friedel-Crafts alkylation, substituting deuterated reagents (e.g., D11-benzene) to achieve isotopic labeling. Key steps include:

- Deuterium source selection : Use of deuterated benzene (D11) and pentyl halides in anhydrous AlCl₃-catalyzed reactions.

- Yield optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 benzene:pentyl halide) minimize side products like polyalkylated derivatives.

- Purification : Column chromatography (silica gel, hexane eluent) followed by GC-MS validation to confirm isotopic purity (>98% D11) .

Q. Q2: How is this compound utilized as a solvent in reaction kinetics studies, and what precautions are necessary for reproducibility?

Methodological Answer: As a deuterated solvent, this compound reduces proton interference in NMR-based kinetic studies. Critical considerations:

- Deuterium stability : Avoid prolonged exposure to light/moisture to prevent H-D exchange.

- Matrix effects : Pre-saturate with inert gas (N₂/Ar) to suppress radical side reactions.

- Calibration : Use internal standards (e.g., hexafluorobenzene) for signal normalization in quantitative NMR .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in deuterium distribution data when using this compound in heterogeneous catalytic systems?

Methodological Answer: Discrepancies in deuterium labeling (e.g., partial H-D exchange in catalytic environments) require multi-technique validation:

Isotopic mapping : Combine ²H NMR (for bulk analysis) and MALDI-TOF (for surface-specific deuterium distribution).

Control experiments : Compare results under inert (N₂) vs. reactive (H₂) atmospheres to isolate catalytic vs. solvent-driven exchange.

Computational modeling : DFT simulations (e.g., Gaussian 16) predict exchange kinetics at active sites, aligning with experimental data .

Q. Q4: What advanced analytical methods are recommended for quantifying trace impurities in this compound, and how do they impact mechanistic studies?

Methodological Answer: Impurities (e.g., residual non-deuterated benzene) distort kinetic and mechanistic data. Mitigation strategies include:

- High-resolution LC-MS : Detect impurities at <0.01% levels using C18 columns and ESI ionization.

- Isotope dilution assays : Spike samples with ¹³C-labeled internal standards for precise quantification.

- Impact assessment : Compare reaction rates in purified vs. "as-received" solvent batches to quantify impurity-driven artifacts .

Q. Q5: How should researchers design experiments to validate the stability of this compound under high-temperature/pressure conditions?

Methodological Answer: Stability validation is critical for applications in catalysis or supercritical fluid systems:

Accelerated aging tests : Expose the compound to 150°C/10 bar for 24–72 hours in Hastelloy reactors.

Post-stability analysis : Use FT-IR (C-D stretching bands at 2100–2200 cm⁻¹) and GC×GC-MS to detect decomposition products (e.g., deuterated alkanes).

Kinetic modeling : Arrhenius plots extrapolate degradation rates to lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.